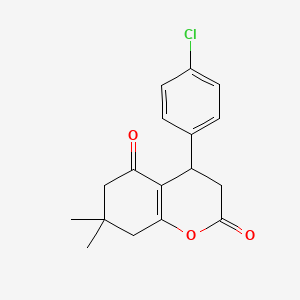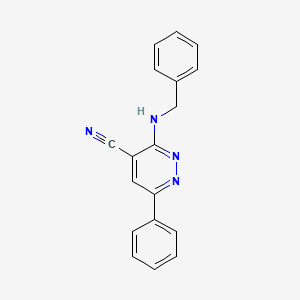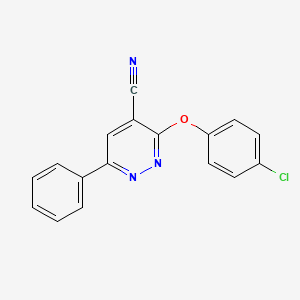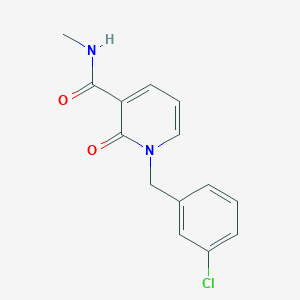
2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide
Descripción general
Descripción
2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide is a useful research compound. Its molecular formula is C32H30Cl2N2O2 and its molecular weight is 545.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimycobacterial and Antibacterial Evaluation
- A study explored substituted N-benzyl-3-chloropyrazine-2-carboxamides, similar in structure to the compound , for their antimycobacterial and antibacterial properties. Notably, some derivatives were effective against Mycobacterium tuberculosis H37Rv and showed activity against Staphylococcus aureus and Staphylococcus epidermidis without significant cytotoxicity (Semelková et al., 2017).
Synthesis and Characterisation Studies
- Another research focused on the synthesis and characterisation of similar compounds, including docking studies and antimicrobial evaluation. This study is important for understanding the chemical properties and potential biological interactions of such compounds (Spoorthy et al., 2021).
Biochemical Transformations
- A 1970 study investigated the transformation of metoclopramide, a compound structurally related to 2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide, in rabbits. This research provides insights into how such compounds might be metabolized in biological systems (Arita et al., 1970).
Structural Analysis
- The structure of a benzamide derivative, which shares some similarities with the compound , was analyzed in a study. Understanding the crystal structure of such compounds can be crucial for their application in drug design and development (Furuya et al., 1985).
Palladium-Catalysed Carbonylation Studies
- A study on palladium-catalysed carbonylation of 2-iodoaniline derivatives, related to 2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide, explored the synthesis of various compounds. Such research contributes to the understanding of potential chemical reactions and applications of similar compounds (Ács et al., 2006).
Synthesis Techniques
- Research on solid-phase synthesis of N-p-Methylbenzyl Benzamide and its crystal structure provides insights into the synthesis methods and structural properties of related compounds (Luo & Huang, 2004).
Propiedades
IUPAC Name |
2-chloro-N-[2-[(2-chlorobenzoyl)-[(4-methylphenyl)methyl]amino]ethyl]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30Cl2N2O2/c1-23-11-15-25(16-12-23)21-35(31(37)27-7-3-5-9-29(27)33)19-20-36(22-26-17-13-24(2)14-18-26)32(38)28-8-4-6-10-30(28)34/h3-18H,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRNRRAUTYIMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCN(CC2=CC=C(C=C2)C)C(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-((2-chlorobenzoyl)(4-methylbenzyl)amino)ethyl)-N-(4-methylbenzyl)benzenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Acetyl-6-methyl-2-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinonitrile](/img/structure/B3035840.png)
![7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035843.png)
![2-[(Cyclopropylcarbonyl)amino]-2-phenylethyl cyclopropanecarboxylate](/img/structure/B3035845.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035846.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035849.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035850.png)



![(5E)-3-(4-chlorophenyl)-1-oxo-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-thiazolidin-4-one](/img/structure/B3035855.png)
![3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B3035858.png)
